molecular formula C5H8FNO2S3 B13521801 2-((4,5-Dihydrothiazol-2-yl)thio)ethanesulfonyl fluoride

2-((4,5-Dihydrothiazol-2-yl)thio)ethanesulfonyl fluoride

Cat. No.: B13521801
M. Wt: 229.3 g/mol
InChI Key: VACSCKSQVRVOLO-UHFFFAOYSA-N
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Description

2-((4,5-Dihydrothiazol-2-yl)thio)ethanesulfonyl fluoride is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,5-Dihydrothiazol-2-yl)thio)ethanesulfonyl fluoride typically involves the reaction of a thiazole derivative with ethanesulfonyl fluoride. The reaction conditions often require a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-((4,5-Dihydrothiazol-2-yl)thio)ethanesulfonyl fluoride can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can react with the sulfonyl fluoride group under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various thiazole derivatives with different functional groups.

Scientific Research Applications

2-((4,5-Dihydrothiazol-2-yl)thio)ethanesulfonyl fluoride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-((4,5-Dihydrothiazol-2-yl)thio)ethanesulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition. This interaction can disrupt metabolic pathways and affect cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial agent with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole ring.

Uniqueness

2-((4,5-Dihydrothiazol-2-yl)thio)ethanesulfonyl fluoride is unique due to its specific combination of a thiazole ring and a sulfonyl fluoride group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C5H8FNO2S3

Molecular Weight

229.3 g/mol

IUPAC Name

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethanesulfonyl fluoride

InChI

InChI=1S/C5H8FNO2S3/c6-12(8,9)4-3-11-5-7-1-2-10-5/h1-4H2

InChI Key

VACSCKSQVRVOLO-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N1)SCCS(=O)(=O)F

Origin of Product

United States

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